(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane (1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 174953-96-9
VCID: VC20904777
InChI: InChI=1S/C8H12N4O/c1-5-10-8(13-11-5)12-4-6-2-7(12)3-9-6/h6-7,9H,2-4H2,1H3/t6-,7-/m1/s1
SMILES: CC1=NOC(=N1)N2CC3CC2CN3
Molecular Formula: C8H12N4O
Molecular Weight: 180.21 g/mol

(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane

CAS No.: 174953-96-9

Cat. No.: VC20904777

Molecular Formula: C8H12N4O

Molecular Weight: 180.21 g/mol

* For research use only. Not for human or veterinary use.

(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane - 174953-96-9

Specification

CAS No. 174953-96-9
Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
IUPAC Name 5-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C8H12N4O/c1-5-10-8(13-11-5)12-4-6-2-7(12)3-9-6/h6-7,9H,2-4H2,1H3/t6-,7-/m1/s1
Standard InChI Key HSZCAANDZDLTKM-RNFRBKRXSA-N
Isomeric SMILES CC1=NOC(=N1)N2C[C@H]3C[C@@H]2CN3
SMILES CC1=NOC(=N1)N2CC3CC2CN3
Canonical SMILES CC1=NOC(=N1)N2CC3CC2CN3

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